1-Boc-4-dimethylcarbamoylpiperidine
Overview
Description
1-Boc-4-Dimethylcarbamoylpiperidine is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.34 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound is characterized by the presence of a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a dimethylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-4-Dimethylcarbamoylpiperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-dimethylcarbamoylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-Dimethylcarbamoylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-Dimethylcarbamoylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-Dimethylcarbamoylpiperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The dimethylcarbamoyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
1-Boc-4-Methylpiperidine: Similar structure but with a methyl group instead of a dimethylcarbamoyl group.
1-Boc-4-Carbamoylpiperidine: Contains a carbamoyl group instead of a dimethylcarbamoyl group.
1-Boc-4-Aminopiperidine: Features an amino group in place of the dimethylcarbamoyl group.
Uniqueness: 1-Boc-4-Dimethylcarbamoylpiperidine is unique due to the presence of both the Boc protecting group and the dimethylcarbamoyl group, which confer specific reactivity and stability. This combination makes it particularly useful in selective synthesis and as an intermediate in pharmaceutical research .
Properties
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUOIHXJJWKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452250 | |
Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
254905-58-3 | |
Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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